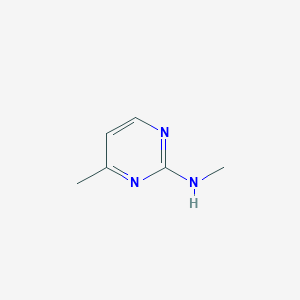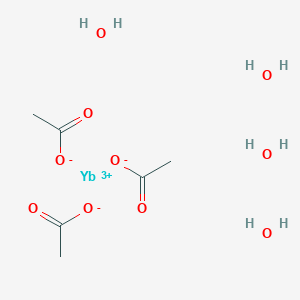
3-Ethyl-3-hexene
Descripción general
Descripción
3-Ethyl-3-hexene is an organic compound with the molecular formula C8H16. It is a branched alkene characterized by a double bond between the third and fourth carbon atoms in the hexane chain, with an ethyl group attached to the third carbon. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond.
Aplicaciones Científicas De Investigación
3-Ethyl-3-hexene has several applications in scientific research, including:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Ethyl-3-hexene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 3-ethyl-3-hexanol using a strong acid such as sulfuric acid or phosphoric acid at elevated temperatures. This reaction proceeds via an E1 or E2 mechanism, depending on the conditions.
Alkylation of Alkenes: Another method involves the alkylation of 1-hexene with ethyl chloride in the presence of a strong base like sodium amide.
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. Catalysts such as zeolites or metal oxides are often used to facilitate the reaction under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-3-hexene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon results in the formation of 3-ethylhexane.
Substitution: Halogenation reactions with halogens like chlorine or bromine can occur, leading to the formation of dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed:
Oxidation: 3-ethyl-3-hexanol, 3-ethylhexanal, 3-ethylhexanoic acid
Reduction: 3-ethylhexane
Substitution: 3,3-dichlorohexane, 3,3-dibromohexane
Mecanismo De Acción
The mechanism of action of 3-ethyl-3-hexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in hydrogenation, the double bond interacts with hydrogen gas in the presence of a catalyst, leading to the addition of hydrogen atoms and the formation of a saturated alkane. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparación Con Compuestos Similares
- 3-Methyl-3-hexene
- 3-Ethyl-1-hexene
- 3,3-Dimethyl-1-pentene
Comparison: 3-Ethyl-3-hexene is unique due to the position of its double bond and the ethyl group on the third carbon. This structural arrangement influences its reactivity and the types of products formed in chemical reactions. Compared to similar compounds, this compound may exhibit different reactivity patterns and selectivity in reactions due to steric and electronic effects.
Propiedades
IUPAC Name |
3-ethylhex-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-4-7-8(5-2)6-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJLDZJNMXNESO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168424 | |
| Record name | 3-Ethyl-3-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16789-51-8 | |
| Record name | 3-Ethyl-3-hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016789518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-3-hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)




![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)




![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)

